Cas no 1895278-04-2 (tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate)

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-7271651
- tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
- 1895278-04-2
-
- インチ: 1S/C12H15N3O2/c1-12(2,3)17-11(16)15(4)10-6-5-9(7-13)8-14-10/h5-6,8H,1-4H3
- InChIKey: UHNNDDHKVPNRBI-UHFFFAOYSA-N
- SMILES: O(C(N(C)C1C=CC(C#N)=CN=1)=O)C(C)(C)C
計算された属性
- 精确分子量: 233.116426730g/mol
- 同位素质量: 233.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 326
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 66.2Ų
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7271651-0.05g |
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |
1895278-04-2 | 95.0% | 0.05g |
$563.0 | 2025-03-11 | |
Enamine | EN300-7271651-0.5g |
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |
1895278-04-2 | 95.0% | 0.5g |
$645.0 | 2025-03-11 | |
Enamine | EN300-7271651-0.25g |
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |
1895278-04-2 | 95.0% | 0.25g |
$617.0 | 2025-03-11 | |
Enamine | EN300-7271651-0.1g |
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |
1895278-04-2 | 95.0% | 0.1g |
$591.0 | 2025-03-11 | |
Enamine | EN300-7271651-1.0g |
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |
1895278-04-2 | 95.0% | 1.0g |
$671.0 | 2025-03-11 | |
Enamine | EN300-7271651-10.0g |
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |
1895278-04-2 | 95.0% | 10.0g |
$2884.0 | 2025-03-11 | |
Enamine | EN300-7271651-5.0g |
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |
1895278-04-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-11 | |
Enamine | EN300-7271651-2.5g |
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |
1895278-04-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-11 |
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate 関連文献
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamateに関する追加情報
Recent Advances in the Synthesis and Applications of tert-Butyl N-(5-Cyanopyridin-2-yl)-N-methylcarbamate (CAS: 1895278-04-2)
The compound tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate (CAS: 1895278-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridine core and carbamate functionality, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential in the development of kinase inhibitors and other therapeutic agents, particularly in oncology and neurodegenerative diseases. The unique structural features of this compound, including the tert-butyl group and the cyano substitution, contribute to its reactivity and binding affinity, making it a valuable scaffold in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that the compound's pyridine ring and carbamate moiety facilitated efficient binding to the BTK active site, leading to improved inhibitory activity. The researchers also noted that the tert-butyl group enhanced the compound's metabolic stability, addressing a common challenge in the development of kinase inhibitors. These findings underscore the compound's potential in targeting B-cell malignancies and autoimmune disorders.
Another recent investigation, featured in ACS Chemical Biology, focused on the application of tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate in the design of proteolysis-targeting chimeras (PROTACs). The study revealed that the compound's cyanopyridine moiety could be effectively leveraged to recruit E3 ubiquitin ligases, enabling targeted protein degradation. This approach has shown promise in overcoming drug resistance in cancer therapy, particularly in cases where traditional small-molecule inhibitors fail. The researchers emphasized the compound's modularity, which allows for facile modification to optimize PROTAC efficiency and selectivity.
Beyond its therapeutic applications, tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate has also been investigated for its role in chemical biology tools. A 2022 study in Chemical Communications detailed its use as a photoaffinity labeling agent, enabling the identification of protein-ligand interactions in complex biological systems. The compound's cyano group was found to enhance cross-linking efficiency, while the tert-butyl carbamate provided stability under physiological conditions. This application opens new avenues for studying protein networks and drug-target engagement, with implications for both basic research and drug discovery.
In conclusion, tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate (CAS: 1895278-04-2) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to PROTAC design and chemical proteomics, reflecting its versatility and utility. Ongoing research continues to explore its potential, with particular emphasis on optimizing its pharmacokinetic properties and expanding its therapeutic scope. As the field advances, this compound is poised to play an increasingly prominent role in addressing unmet medical needs and advancing our understanding of biological systems.
1895278-04-2 (tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate) Related Products
- 2680530-95-2(ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride)
- 1804196-25-5(2-Bromo-1-(3-fluoro-5-(methylthio)phenyl)propan-1-one)
- 1805106-31-3(1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene)
- 865175-93-5(3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1454922-18-9(3-(1-methyl-1H-pyrazol-5-yl)-2-oxopropanoic acid)
- 1807891-14-0(trans,rel-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride)
- 1430222-24-4((3R,4R)-3,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride)
- 259808-67-8(tert-Butyl 3,3-Dimethylpiperazine-1-carboxylate)
- 1702157-18-3(7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole)
- 2549003-00-9(1-{2-2-(cyclopropylamino)pyrimidin-5-ylphenyl}ethan-1-one)




